molecular formula C8H11BrN2O2 B3052294 Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 400877-59-0

Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B3052294
CAS No.: 400877-59-0
M. Wt: 247.09
InChI Key: KSDYLTZGONAJPW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative designed for research and development applications. This compound serves as a versatile chemical intermediate in medicinal chemistry, particularly in the synthesis of novel small molecules. Pyrazole cores are recognized as key structural features in compounds with diverse biological activities . The bromine substituent at the 4-position and the ester functional group on this pyrazole scaffold make it a valuable precursor for further chemical modifications, such as cross-coupling reactions and functional group interconversions, enabling the exploration of structure-activity relationships (SAR) . Research into related pyrazole compounds has highlighted their potential as inhibitors of phagocytosis for the treatment of immune cytopenias, such as immune thrombocytopenia (ITP) and warm autoantibody immune hemolytic anemia (wAIHA) . The presence of the ester moiety has been identified as an important structural feature for the activity of such inhibitors, though it may be subject to hydrolysis in vivo . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 4-bromo-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDYLTZGONAJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243580
Record name Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400877-59-0
Record name Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400877-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate can be deconstructed into three critical steps:

  • Formation of the pyrazole core via cyclocondensation of a β-ketoester with hydrazine.
  • N-ethylation to introduce the alkyl group at the nitrogen atom.
  • Electrophilic bromination at the pyrazole’s 4-position.

The order of N-alkylation and bromination is pivotal. Bromination prior to N-alkylation risks side reactions due to the electron-withdrawing effects of bromine, whereas late-stage bromination may benefit from directing effects of existing substituents.

Synthesis of the Pyrazole Core: Ethyl 1H-Pyrazole-3-Carboxylate

Cyclocondensation of β-Ketoesters with Hydrazine

The pyrazole ring is constructed via cyclization of ethyl acetoacetate (β-ketoester) and hydrazine hydrate. This method, adapted from pyrazole carboxamide syntheses, proceeds as follows:

$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{N}2\text{H}4 \rightarrow \text{Ethyl 1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}
$$

Conditions :

  • Ethyl acetoacetate (1a) and hydrazine hydrate (80%) are refluxed in ethanol.
  • Reaction progress is monitored by TLC; completion typically requires 4–6 hours.
  • Yield: 70–85% after purification via vacuum distillation.

N-Ethylation Strategies

Alkylation with Ethyl Halides Under Basic Conditions

Traditional N-alkylation employs ethyl iodide or ethyl bromide in the presence of a base (e.g., NaHCO₃ or K₂CO₃). For example:

$$
\text{Ethyl 1H-pyrazole-3-carboxylate} + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{NaHCO}_3} \text{Ethyl 1-ethyl-1H-pyrazole-3-carboxylate} + \text{HI}
$$

Optimization Insights :

  • Solvent: Toluene or DMF improves solubility.
  • Temperature: 50–60°C minimizes ester hydrolysis.
  • Yield: 60–75%.
Table 1: Comparison of N-Ethylation Methods
Method Catalyst/Base Solvent Temperature Yield (%) Reference
Ethyl iodide + NaHCO₃ NaHCO₃ Toluene 50°C 65
Trichloroacetimidate + CSA CSA 1,2-DCE RT 77

Trichloroacetimidate-Mediated Alkylation

A modern approach uses ethyl trichloroacetimidate and Brønsted acid catalysts (e.g., camphorsulfonic acid, CSA):

$$
\text{Ethyl 1H-pyrazole-3-carboxylate} + \text{EtO(C=NH)CCl}3 \xrightarrow{\text{CSA}} \text{Ethyl 1-ethyl-1H-pyrazole-3-carboxylate} + \text{NH}2\text{CCl}_3
$$

Advantages :

  • Avoids strong bases, reducing ester hydrolysis risks.
  • Higher regioselectivity for N1-alkylation due to steric and electronic effects.
  • Yield: 77% under optimized conditions (1,2-DCE, room temperature, 4 hours).

Electrophilic Bromination at the 4-Position

N-Bromosuccinimide (NBS) in Chloroform

Bromination with NBS under photochemical conditions selectively targets the 4-position:

$$
\text{Ethyl 1-ethyl-1H-pyrazole-3-carboxylate} + \text{NBS} \xrightarrow{h\nu, \text{CHCl}_3} \text{this compound} + \text{Succinimide}
$$

Key Parameters :

  • Solvent: Chloroform enhances electrophilic bromine generation.
  • Light source: UV light (254 nm) accelerates radical bromination.
  • Yield: 80–90% with 1.1 equiv. NBS.

Directed Bromination Using Lewis Acids

Alternative methods employ FeBr₃ or AlBr₃ to polarize the pyrazole ring, directing bromine to the 4-position:

$$
\text{Ethyl 1-ethyl-1H-pyrazole-3-carboxylate} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{this compound} + \text{HBr}
$$

Considerations :

  • Stoichiometric Lewis acids may complicate purification.
  • Yield: 70–75%.
Table 2: Bromination Efficiency Across Methods
Brominating Agent Solvent Catalyst Temperature Yield (%) Reference
NBS CHCl₃ Light (254 nm) 25°C 85
Br₂ DCM FeBr₃ 0°C → RT 72

Alternative Synthetic Routes

Bromination Followed by N-Ethylation

Reversing the functionalization sequence involves:

  • Brominating ethyl 1H-pyrazole-3-carboxylate to ethyl 4-bromo-1H-pyrazole-3-carboxylate.
  • N-Ethylation via trichloroacetimidates.

Challenges :

  • Bromine’s electron-withdrawing effect reduces nucleophilicity of the pyrazole nitrogen, necessitating harsher alkylation conditions.
  • Yield: 50–60% overall.

Industrial-Scale Considerations

Purification Techniques

  • Column chromatography isolates N-ethylated intermediates.
  • Recrystallization (ethyl acetate/hexane) purifies the final product.

Scientific Research Applications

Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The bromine atom and the carboxylate group play crucial roles in its binding affinity and specificity. The compound’s interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 400877-53-4)

  • Key Difference : Methyl group at position 1 instead of ethyl.
  • Molecular weight: 233.06 g/mol .

Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS: 1262415-66-6)

  • Key Difference : Benzyl group at position 1 and methyl at position 5.
  • Impact : Increased steric hindrance and aromaticity, which may influence binding in biological applications. Molecular weight: 323.19 g/mol .

Ester Group Modifications

Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 400877-58-9)

  • Key Difference : Methyl ester instead of ethyl.
  • Impact : Lower molecular weight (233.06 g/mol ) and reduced lipophilicity (predicted LogP ~1.3), improving aqueous solubility .

Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS: 1353100-91-0)

  • Key Difference : Bromine at position 3 instead of 4.
  • Molecular weight: 219.04 g/mol .

Halogen and Functional Group Positioning

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 211738-66-8)

  • Key Differences : Methyl groups at positions 1 and 3.
  • Impact : Simplified structure with lower steric demand, suitable for high-yield catalytic reactions. Similarity score: 0.80 .

Ethyl 5-methylpyrazole-3-carboxylate (CAS: 4027-57-0)

  • Key Difference : Lacks bromine and has a methyl group at position 5.
  • Impact : Reduced electrophilicity, limiting utility in cross-coupling reactions. Similarity score: 0.80 .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications
This compound (400877-59-0) C₈H₁₁BrN₂O₂ 247.09 1-Ethyl, 4-Br, 3-COOEt 1.84 Pharmaceutical intermediates
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (400877-53-4) C₇H₉BrN₂O₂ 233.06 1-Methyl, 4-Br, 3-COOEt ~1.3 Agrochemical synthesis
Mthis compound (400877-58-9) C₇H₉BrN₂O₂ 233.06 1-Ethyl, 4-Br, 3-COOMe ~1.2 Catalysis studies
Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1262415-66-6) C₁₄H₁₅BrN₂O₂ 323.19 1-Benzyl, 4-Br, 5-Me, 3-COOEt ~2.5 Medicinal chemistry

Biological Activity

Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C7H9BrN2O2C_7H_9BrN_2O_2, with the following structural features:

  • Bromine atom : Located at the 4-position, contributing to its reactivity.
  • Ethyl group : Positioned at the 1-position, enhancing lipophilicity.
  • Carboxylate group : Found at the 3-position, critical for biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of enzymes, blocking substrate access and thus modulating enzymatic activity. The interactions are facilitated through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions are influenced by the bromine atom and carboxylate group, which enhance binding affinity and specificity in biological systems.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains. In a study evaluating related compounds, it was found that certain pyrazole derivatives displayed significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Staphylococcus aureus : MIC values comparable to standard antibiotics.
  • Escherichia coli : Demonstrated effective inhibition at low concentrations .

Anticancer Potential

The compound has also shown promise in cancer research. Studies have reported that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example:

  • MCF7 (breast cancer) : Compounds exhibited GI50 values in the micromolar range.
  • NCI-H460 (lung cancer) : Significant cytotoxic effects were observed, with IC50 values indicating potent activity against these cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureusMIC = 0.038 µmol/mL
AntimicrobialEscherichia coliMIC = 0.067 µmol/mL
AnticancerMCF7GI50 = 3.79 µM
AnticancerNCI-H460IC50 = 26 µM

Case Study: Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) for this compound revealed that modifications to the substituents on the pyrazole ring significantly influenced its biological activity. For instance, the introduction of different halogens or alkyl groups altered both antimicrobial and anticancer efficacy, suggesting that specific functional groups enhance or inhibit binding to target sites .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives often involves nucleophilic substitution or coupling reactions. For brominated pyrazoles, a common approach is the bromination of pre-functionalized pyrazole esters. Key optimization parameters include:

  • Solvent selection : Methylene chloride (CH₂Cl₂) and THF are frequently used due to their inertness and solubility properties .
  • Catalysts : Trifluoroacetic acid (TFA) and azido(trimethyl)silane can accelerate azide formation, with yields exceeding 90% under controlled conditions .
  • Temperature control : Reactions are often initiated at 0°C to minimize side reactions before gradual warming to 50°C for completion .

Q. Table 1: Example Reaction Conditions from Literature

StepConditionsYieldReference
Azide formationCH₂Cl₂, TFA, 0°C → 50°C, 16 h96%
PurificationSilica gel chromatography (EtOAc/hexane)87–96%

Q. How can researchers reliably characterize this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃) and pyrazole ring protons (δ 7.5–8.0 ppm). Discrepancies in splitting patterns may indicate rotamers or impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 349.0169 for C₁₃H₁₂BrN₅O₂⁺) .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1680 cm⁻¹) and azide groups (~2130 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., hindered rotation) or paramagnetic impurities. Strategies include:

  • Variable-temperature NMR : Cooling to –40°C can "freeze" conformers, revealing hidden splitting .
  • Decoupling experiments : Irradiating adjacent protons clarifies coupling patterns.
  • Crystallographic validation : X-ray structures (e.g., using SHELXL ) provide unambiguous assignments for comparison.

Case Study : In ethyl 3-azido-pyrazole derivatives, unexpected singlet splitting at δ 7.7 ppm was attributed to residual solvent (CDCl₃) interactions, resolved by drying over molecular sieves .

Q. What computational tools predict the reactivity of the bromine substituent in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity indices to predict sites for nucleophilic attack (e.g., C-Br bond reactivity) .
  • Molecular Dynamics (MD) : Simulates steric effects of the ethyl group on reaction pathways.
  • Mercury CSD : Visualizes crystal packing to assess steric hindrance for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example : DFT studies on analogous bromopyrazoles show that electron-withdrawing groups (e.g., esters) enhance Br leaving-group ability by 15–20% .

Q. What challenges arise in X-ray crystallography for pyrazole derivatives, and how are they addressed?

Methodological Answer: Common challenges include:

  • Disorder in alkyl chains : The ethyl group may adopt multiple conformations. Partial occupancy refinement in SHELXL improves model accuracy .
  • Weak diffraction : High-resolution data (≤1.0 Å) are critical. Synchrotron sources or cryocooling (100 K) enhance data quality .
  • Twinned crystals : Programs like SIR97 detect twin laws and refine structures using least-squares Fourier methods .

Q. Table 2: Crystallographic Tools and Applications

SoftwareFunctionalityReference
SHELXLSmall-molecule refinement
Mercury CSDVoid analysis, packing visualization
SIR97Direct methods for structure solution

Q. How can researchers design bioactive analogs while maintaining stability?

Methodological Answer:

  • Bioisosteric replacement : Replace the bromine with CF₃ or azide groups to modulate lipophilicity (LogP) while retaining hydrogen-bonding capacity .
  • Prodrug strategies : Ester hydrolysis (e.g., converting ethyl to carboxylic acid) enhances solubility for in vivo studies. Monitor stability via pH-dependent HPLC .
  • Metabolic profiling : LC-MS/MS identifies major metabolites, guiding structural tweaks to avoid rapid clearance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

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